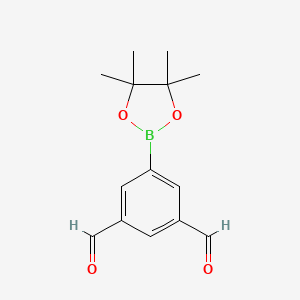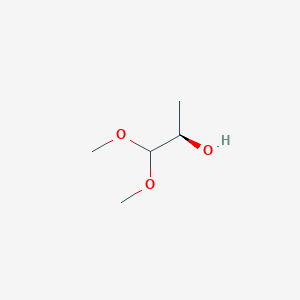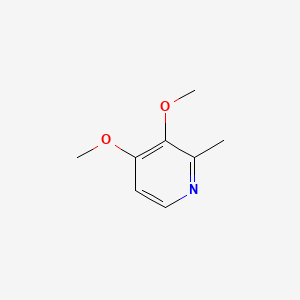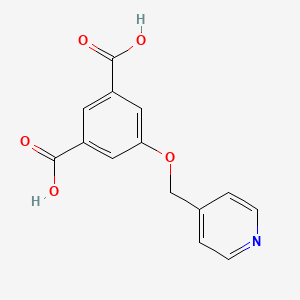
Sodium 3-methylquinoxaline-2-carboxylate
Übersicht
Beschreibung
Sodium 3-methylquinoxaline-2-carboxylate is a chemical compound with the CAS Number: 1134616-77-5 .
Molecular Structure Analysis
The molecular weight of Sodium 3-methylquinoxaline-2-carboxylate is 210.17 . Its IUPAC name is sodium 3-methyl-2-quinoxalinecarboxylate . The InChI code is 1S/C10H8N2O2.Na/c1-6-9 (10 (13)14)12-8-5-3-2-4-7 (8)11-6;/h2-5H,1H3, (H,13,14);/q;+1/p-1 .Physical And Chemical Properties Analysis
Sodium 3-methylquinoxaline-2-carboxylate is a solid substance . Its molecular weight is 210.17 . The linear formula is C10H7N2NaO2 .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Cytotoxicity Evaluation
Sodium 3-methylquinoxaline-2-carboxylate has been synthesized for evaluating its cytotoxicity. The research showed that this compound, synthesized through Beirut reaction, reduction reaction, and decarboxylation, did not exhibit antibacterial activity but displayed weak cell growth inhibitions on various cell lines. Higher doses induced significant DNA damage and altered the cell cycle in Chang liver cells, indicating some level of cytotoxicity (Zhang Ke-y, 2014).
2. Residue Determination in Pork
A method was developed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for quantitative determination of 3-methylquinoxaline-2-carboxylic acid residues in pork. This study is significant for ensuring food safety and monitoring drug residues in animal-derived foods (Min Wei et al., 2019).
3. Solid-Phase Synthesis of Quinoxalines
The compound has been used in the solid-phase synthesis of quinoxalines, offering a convenient method for creating various quinoxaline derivatives. This approach has potential applications in drug discovery and organic synthesis (O. Attanasi et al., 2001).
4. Applications in Organic Chemistry Reactions
Sodium 3-methylquinoxaline-2-carboxylate has been studied in various organic chemistry reactions, including reactions with nucleophilic reagents. This research provides insights into the reactivity and potential applications of this compound in synthetic chemistry (M. Badr et al., 1983).
5. Metal-Free Synthesis of Quinoxaline Derivatives
Research has demonstrated a metal-free synthesis method for quinoxaline derivatives using sodium 3-methylquinoxaline-2-carboxylate. This method emphasizes an eco-friendly approach to synthesizing bioactive compounds, crucial for sustainable chemistry practices (Long-Yong Xie et al., 2019).
6. Anti-Inflammatory Activity
Some derivatives of 2-Chloro-3-methylquinoxaline, synthesized from 3-methylquinoxalin-2-thiosodium, exhibited significant anti-inflammatory activity in in vivo models. This research contributes to the development of new anti-inflammatory agents (Singh et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
sodium;3-methylquinoxaline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.Na/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6;/h2-5H,1H3,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTKKQJBTCKSPH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-methylquinoxaline-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2'-[[(1R,2R)-1,2-Diphenyl-2-(1,3-dihydro-2H-isoindole-2-yl)ethyl]iminobismethylene]-1,1'-binaphthalene](/img/structure/B3069011.png)

![1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene](/img/structure/B3069033.png)






